molecular formula C11H13BrO2 B14770332 (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

Cat. No.: B14770332
M. Wt: 257.12 g/mol
InChI Key: LZPOSTLTDVMAGB-UHFFFAOYSA-N
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Description

Significance of Chiral 1,3-Dioxane (B1201747) Derivatives in Contemporary Organic Synthesis

Chiral 1,3-dioxane derivatives are crucial structural motifs found in a wide array of natural products, pharmaceutical agents, and advanced materials. nih.gov Their importance in contemporary organic synthesis stems from their ability to serve as chiral auxiliaries, protecting groups, and versatile synthetic intermediates. The defined three-dimensional structure of the 1,3-dioxane ring system provides a powerful platform for transferring stereochemical information, enabling the construction of specific enantiomers or diastereomers of a target molecule.

The utility of these compounds is highlighted by their role in the synthesis of biologically active molecules. rsc.org The development of novel synthetic methods, such as asymmetric cascade reactions, allows for the efficient assembly of chiral 1,3-dioxane scaffolds from readily available starting materials. nih.gov This accessibility, combined with their chemical stability and predictable reactivity, solidifies the significant position of chiral 1,3-dioxane derivatives in modern synthetic strategies.

Overview of Dioxane Ring Systems in Stereoselective Transformations and Synthetic Utility

The synthetic utility of 1,3-dioxane ring systems is intrinsically linked to their conformational properties. Similar to cyclohexanes, 1,3-dioxanes preferentially adopt a chair conformation. thieme-connect.de This well-defined geometry is fundamental to their application in stereoselective transformations. Substituents on the ring occupy distinct axial or equatorial positions, which profoundly influences the molecule's reactivity and the stereochemical outcome of reactions. researchgate.net

Key aspects of the synthetic utility of 1,3-dioxane systems are summarized below:

As Protecting Groups: 1,3-dioxanes are widely used to protect 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.de They are generally stable under basic, oxidative, and reductive conditions but can be readily cleaved under acidic conditions, allowing for selective deprotection. thieme-connect.de

Stereodirecting Auxiliaries: The chiral environment created by a substituted dioxane ring can direct the approach of reagents to a reactive site, leading to high levels of stereoselectivity in reactions such as aldol (B89426) additions, alkylations, and reductions.

Conformational Control: The presence of heteroatoms (oxygen) in the ring influences bond lengths and angles, leading to distinct energetic preferences for substituent orientations. thieme-connect.de For instance, a substituent at the C2 position generally prefers an equatorial orientation to minimize steric interactions. thieme-connect.deresearchgate.net In 2-alkyl-2-aryl-1,3-dioxanes, however, the aryl group often shows a preference for the axial position. researchgate.netresearchgate.net

Regioselective Reactions: The acetal (B89532) functionality of the dioxane ring can be opened regioselectively, providing access to differentially protected diols, which are valuable intermediates in multistep syntheses. researchgate.net

The predictable stereochemistry and reactivity of the 1,3-dioxane ring make it a cornerstone for controlling the three-dimensional architecture of molecules during synthesis. researchgate.netacs.org

Contextual Placement of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane as a Key Chiral Intermediate

This compound is a prime example of a key chiral intermediate, a molecule designed to be incorporated into a larger structure, carrying with it specific stereochemical information. mdpi.comnih.gov Its utility arises from the combination of its constituent parts:

The (4S)-Chiral Center: This stereocenter, fixed in the S configuration, establishes the absolute stereochemistry of the molecule. The rigidity of the dioxane ring ensures that this stereochemical information is effectively relayed during subsequent synthetic steps.

The 2-Phenyl Group: The bulky phenyl group at the C2 position helps to lock the chair conformation of the dioxane ring, providing a stable and predictable structural scaffold. researchgate.net This anancomeric (conformationally locked) structure is crucial for high stereoselectivity in reactions. researchgate.net

The Bromomethyl Group: This functional group at the C4 position is the primary site of reactivity. The bromine atom is a good leaving group, making the compound an excellent electrophile for substitution reactions with a wide range of nucleophiles (e.g., organometallics, amines, azides, cyanides).

This strategic combination of a defined stereocenter and a reactive functional handle allows this compound to serve as a versatile building block for the synthesis of more complex chiral molecules. It provides a reliable method for introducing a chiral fragment with a specific stereochemistry, a common strategy in the total synthesis of natural products and the development of new pharmaceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(bromomethyl)-2-phenyl-1,3-dioxane

InChI

InChI=1S/C11H13BrO2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

LZPOSTLTDVMAGB-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1CBr)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4s 4 Bromomethyl 2 Phenyl 1,3 Dioxane

Stereoselective Synthesis Approaches to 1,3-Dioxane (B1201747) Scaffolds

The foundational challenge in synthesizing the target compound lies in the stereoselective construction of the 1,3-dioxane heterocycle. The "(4S)" designation indicates that the stereocenter at the C4 position is of the S configuration. Achieving this requires carefully planned synthetic routes that can control the spatial arrangement of atoms during the formation of the six-membered ring. Like cyclohexane (B81311) rings, 1,3-dioxanes typically adopt a chair conformation, which influences the thermodynamic stability of substituent positioning. thieme-connect.de

A primary and well-established method for synthesizing chiral 1,3-dioxanes involves the acid-catalyzed reaction between a chiral 1,3-diol and a carbonyl compound. wikipedia.org For the synthesis of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane, this approach utilizes a chiral 1,3-diol precursor that already contains the necessary stereochemistry and a latent bromomethyl group, which reacts with benzaldehyde (B42025) or a benzaldehyde equivalent.

The general reaction involves the condensation of a 1,3-propanediol (B51772) derivative with an aldehyde or ketone, typically in the presence of a Brønsted or Lewis acid catalyst, to form the cyclic acetal (B89532) or ketal. wikipedia.org The stereochemistry of the final product is directly inherited from the enantiopure 1,3-diol starting material. The synthesis of these crucial chiral 1,3-diol building blocks is itself a significant area of research, with both chemical and biocatalytic methods being employed to produce them in high optical purity. nih.govrsc.orgresearchgate.net This strategy offers a reliable method for ensuring the correct (4S) configuration, provided that the chiral integrity of the diol is maintained throughout the reaction sequence.

The introduction of the bromomethyl group can be achieved either by using a starting material that already contains this moiety or by functionalizing the 1,3-dioxane ring after its formation. The latter approach involves halogenation of a pre-existing functional group at the C4 position of the 2-phenyl-1,3-dioxane (B8809928) scaffold.

A common strategy involves the conversion of a primary alcohol, such as (4S)-4-hydroxymethyl-2-phenyl-1,3-dioxane, into the corresponding bromide. This transformation can be accomplished using a variety of standard brominating agents. For instance, the Appel reaction, which uses triphenylphosphine (B44618) and carbon tetrabromide, is a well-known method for converting primary alcohols to alkyl bromides with inversion of configuration, although for a primary alcohol on a chiral side chain, retention is expected. Other reagents, such as phosphorus tribromide (PBr₃), can also be effective.

Alternatively, radical bromination of a 4-methyl-2-phenyl-1,3-dioxane (B1663930) precursor could be considered. Methods for the bromination of activated methyl groups, such as those adjacent to aromatic rings, often employ N-bromosuccinimide (NBS) with a radical initiator or light. google.com Another approach uses hydrobromic acid in combination with an oxidant like hydrogen peroxide, which is considered a greener alternative. researchgate.net The applicability of these methods would depend on the reactivity of the C4-methyl group and the stability of the dioxane ring under radical conditions.

A more advanced and atom-economical approach to chiral 1,3-dioxanes involves the use of catalytic asymmetric methods. rsc.orgnih.govsemanticscholar.org These strategies construct the chiral center during the ring-forming reaction, starting from achiral or prochiral precursors, thereby avoiding the need for pre-synthesized chiral diols.

One notable development is the use of chiral phosphoric acid catalysts. rsc.org These organocatalysts can promote an enantioselective cascade reaction, such as a hemiacetalization/intramolecular oxy-Michael addition, to form chiral 1,3-dioxane structures with high optical purity. rsc.orgresearchgate.net Another powerful strategy employs bimetallic catalytic systems, such as a combination of a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex. nih.govsemanticscholar.org Such systems have been successful in promoting tandem carbonyl ylide formation and asymmetric cycloaddition reactions to afford chiral heterocycles, including 1,3-dioxepine derivatives, with excellent enantioselectivity (up to 99% ee). nih.govsemanticscholar.org While not directly applied to the target molecule, these catalytic systems represent the forefront of asymmetric 1,3-dioxane synthesis and offer potential pathways for its efficient, stereocontrolled production.

Table 1: Examples of Asymmetric Catalytic Systems for Heterocycle Synthesis

Catalyst System Reaction Type Product Type Yield Enantiomeric Excess (ee) Reference
Chiral Phosphoric Acid Hemiacetalization/oxy-Michael addition 1,3-Dioxane Moderate High rsc.orgresearchgate.net
Rh(II)/Chiral N,N'-dioxide–Sm(III) Carbonyl ylide formation/[4+3] cycloaddition 4,5-dihydro-1,3-dioxepine Up to 97% Up to 99% nih.gov

Methodological Advancements in Yield and Stereocontrol in this compound Synthesis

Achieving high yield and precise stereocontrol are paramount in the synthesis of a single enantiomer like this compound. Methodological advancements focus on improving the efficiency of bond-forming reactions and minimizing the formation of unwanted stereoisomers.

The stereocontrol at the C4 position is typically established by the choice of the chiral starting material, as discussed in section 2.1.1. The stereochemistry at the C2 position, which bears the phenyl group, is also a critical factor. Due to the conformational preferences of the 1,3-dioxane ring, bulky substituents at C2, such as a phenyl group, strongly favor an equatorial position to avoid steric hindrance from axial substituents at C4 and C6. thieme-connect.de This thermodynamic preference simplifies the stereochemical outcome at C2, often leading to the formation of a single, stable diastereomer.

Advancements in yield often come from the optimization of reaction conditions to drive the equilibrium toward product formation. For acetalization reactions, the removal of water, often accomplished with a Dean-Stark apparatus or the use of dehydrating agents, is a classic and effective strategy. google.com The development of novel catalyst systems that operate under milder conditions with higher turnover numbers also contributes to improved yields by preventing the degradation of sensitive substrates and products. d-nb.infogoogle.com

Optimization of Reaction Conditions and Catalyst Selection for Efficient Synthesis

The efficiency of the synthesis of this compound is highly dependent on the choice of catalyst and the optimization of reaction parameters such as temperature, solvent, and reaction time.

Traditional synthesis of 1,3-dioxanes relies on homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH). google.com While effective, these catalysts can be difficult to remove from the reaction mixture, sometimes requiring complex workup procedures. google.com To address this, solid acid catalysts such as zeolites (e.g., HZSM-5), sulfonated resins, and heteropolyacids like phosphotungstic acid have been investigated. google.comresearchgate.net These solid catalysts offer significant advantages, including high catalytic activity, lack of corrosiveness, easy separation from the product mixture, and the potential for regeneration and reuse. google.comresearchgate.net

Table 2: Comparison of Catalysts in the Synthesis of 4-Phenyl-1,3-dioxane

Catalyst Temperature (°C) Time (h) Conversion (%) Selectivity (%) Reference
Concentrated Sulfuric Acid 90 3.0 - - researchgate.net
HZSM-5 Zeolite 90 3.0 - - researchgate.net
Phosphotungstic Acid 90 3.0 87.3 98.9 researchgate.net
HZSM-5 (Formaldehyde/Ethylene) 90 6.0 88.7 82.2 google.com

Stereochemical Principles and Conformational Analysis of 4s 4 Bromomethyl 2 Phenyl 1,3 Dioxane

Configurational Assignment and Analysis of Stereoisomeric Forms

The nomenclature "(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane" specifies the absolute configuration at the C4 position of the 1,3-dioxane (B1201747) ring as 'S'. However, the carbon at the C2 position, bearing the phenyl group, is also a stereocenter. This gives rise to the possibility of two diastereomers: (2R,4S)-4-Bromomethyl-2-phenyl-1,3-dioxane and (2S,4S)-4-Bromomethyl-2-phenyl-1,3-dioxane. These diastereomers are commonly referred to as cis and trans isomers, based on the relative orientation of the substituents at C2 and C4.

The assignment of the cis or trans configuration is determined by the spatial relationship between the phenyl group at C2 and the bromomethyl group at C4. In the more stable chair conformation of the 1,3-dioxane ring, if both substituents are on the same side of the ring (e.g., both equatorial or one equatorial and one axial in a way that they are spatially close), it is the cis isomer. Conversely, if they are on opposite sides, it is the trans isomer. The specific assignment of (2R,4S) or (2S,4S) to the cis and trans isomers depends on the Cahn-Ingold-Prelog priority rules for the substituents at each chiral center.

The synthesis of 2,4,6-substituted 1,3-dioxane derivatives through the acetalization of diols often results in a mixture of cis and trans isomers. researchgate.net The ratio of these isomers in the crude product can be determined using techniques such as gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The separation of these diastereomers can be achieved through chromatographic methods.

Conformational Preferences of the 1,3-Dioxane Ring System Bearing Bromomethyl and Phenyl Substituents

The conformational equilibrium of this compound is primarily dictated by the steric and electronic effects of the phenyl and bromomethyl substituents.

Phenyl Group at C2: Substituents at the C2 position of a 1,3-dioxane ring generally have a strong preference for the equatorial orientation to avoid steric interactions with the axial protons at C4 and C6. thieme-connect.de The A-value, which quantifies the energetic preference of a substituent for the equatorial position, is significant for a phenyl group, indicating a strong bias for the equatorial conformation.

Therefore, the most stable conformation for both the cis and trans diastereomers of this compound will be a chair form where the bulky phenyl and bromomethyl groups occupy equatorial or pseudo-equatorial positions to the greatest extent possible. For the trans-isomer, this would likely involve a di-equatorial arrangement of the two substituents. For the cis-isomer, one substituent would be equatorial and the other axial. Given the larger size of the phenyl group, it is more likely to occupy the equatorial position, forcing the bromomethyl group into an axial orientation in the cis isomer.

The following table summarizes the likely most stable conformations for the diastereomers of this compound:

DiastereomerC2-Phenyl Group OrientationC4-Bromomethyl Group OrientationRelative Stability
trans EquatorialEquatorialMore Stable
cis EquatorialAxialLess Stable

This table is based on general principles of conformational analysis of 1,3-dioxanes.

The formation of 2,4-disubstituted 1,3-dioxanes via the reaction of a 1,3-diol with an aldehyde is a reversible process, typically catalyzed by acid. The diastereomeric ratio of the products can be influenced by either kinetic or thermodynamic control.

Under thermodynamic equilibrium, the ratio of the cis and trans isomers will reflect their relative stabilities. As the trans isomer with both bulky groups in equatorial positions is expected to be more stable, it would be the major product under thermodynamic control. The synthesis of 2,4,6-substituted 1,3-dioxanes from meso-2,4-pentanediol has been shown to yield mixtures of cis and trans isomers, with the ratio being dependent on the substituents. researchgate.net

Stereocontrol in reactions involving the this compound will be influenced by the fixed chirality at C4 and the conformational bias of the ring. The equatorial preference of the substituents will likely direct incoming reagents to attack from the less hindered face of the molecule.

Spectroscopic Analysis of Stereochemistry in this compound (e.g., Advanced NMR Studies)

Advanced NMR spectroscopy is a powerful tool for the detailed stereochemical and conformational analysis of 1,3-dioxane systems. Techniques such as 1H and 13C NMR, along with two-dimensional experiments like COSY, HSQC, HMBC, and NOESY, provide crucial information about the connectivity, configuration, and conformation of the molecule.

1H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons are highly sensitive to their spatial orientation (axial or equatorial). For instance, axial protons in 1,3-dioxanes typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (3JHH) between adjacent protons can be used to determine their dihedral angles, which in turn helps to define the ring conformation and the relative stereochemistry of the substituents.

13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the 1,3-dioxane ring are also indicative of the stereochemistry. For example, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (the carbons three bonds away) compared to an equatorial substituent. This "γ-gauche effect" can be used to assign the axial or equatorial orientation of the bromomethyl and phenyl groups.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are particularly useful for determining the relative stereochemistry of the substituents. A cross-peak between the protons of the phenyl group at C2 and the protons of the bromomethyl group at C4 would indicate that these groups are on the same side of the ring (cis). The absence of such a cross-peak, coupled with NOEs to other ring protons, would suggest a trans relationship. For example, in a cis isomer with an equatorial phenyl group and an axial bromomethyl group, NOEs would be expected between the axial protons of the phenyl group and the axial protons at C4 and C6, as well as between the protons of the axial bromomethyl group and the axial protons at C2 and C6.

The following table illustrates hypothetical 1H NMR chemical shift and coupling constant data that would be expected for the major (trans) and minor (cis) isomers of this compound, based on general trends observed for similar structures.

Protontrans-isomer (Equatorial-Equatorial)cis-isomer (Equatorial-Axial)
H-2 (acetal)~5.5 ppm (singlet)~5.0 ppm (singlet)
H-4~4.2 ppm (multiplet)~3.8 ppm (multiplet)
H-5eq~1.9 ppm (multiplet)~2.1 ppm (multiplet)
H-5ax~1.5 ppm (multiplet)~1.4 ppm (multiplet)
H-6eq~4.3 ppm (multiplet)~4.4 ppm (multiplet)
H-6ax~3.8 ppm (multiplet)~3.7 ppm (multiplet)
CH2Br~3.5 ppm (doublet)~3.7 ppm (doublet)

Note: This is a hypothetical data table for illustrative purposes. Actual values may vary.

Chemical Reactivity and Transformations of 4s 4 Bromomethyl 2 Phenyl 1,3 Dioxane

Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is the primary site of reactivity, functioning as a potent electrophile and a precursor to radical intermediates.

Nucleophilic Substitution Reactions for Functional Group Interconversion

The primary alkyl bromide structure of the bromomethyl group is highly susceptible to nucleophilic substitution, typically proceeding through an S(_N)2 mechanism. This allows for the direct conversion of the bromide to a wide array of other functional groups, effectively enabling the introduction of various carbon and heteroatom substituents. ub.edufiveable.me This reactivity is fundamental for elaborating the carbon skeleton or for introducing groups necessary for subsequent synthetic steps.

Common transformations include the displacement of the bromide by nucleophiles such as azide, cyanide, thiolates, and alkoxides. These reactions are crucial for building molecular complexity while retaining the stereochemical integrity of the C4 position.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product Functional Group Resulting Compound Structure
Azide (N₃⁻) Sodium Azide (NaN₃) Azidomethyl (4S)-4-Azidomethyl-2-phenyl-1,3-dioxane
Cyanide (CN⁻) Sodium Cyanide (NaCN) Cyanomethyl (S)-2-(2-Phenyl-1,3-dioxan-4-yl)acetonitrile
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) (Phenylthiomethyl) (4S)-2-Phenyl-4-((phenylthio)methyl)-1,3-dioxane
Alkoxide (RO⁻) Sodium Methoxide (NaOMe) Methoxymethyl (4S)-4-(Methoxymethyl)-2-phenyl-1,3-dioxane

Radical-Mediated Transformations at the Bromomethyl Site

The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu(_3)SnH). The resulting primary radical intermediate can then participate in various transformations.

One of the most common applications is reductive debromination, where the radical abstracts a hydrogen atom from a donor molecule (e.g., Bu(_3)SnH) to form (4S)-4-methyl-2-phenyl-1,3-dioxane. Alternatively, this radical can be trapped by other species or used in intermolecular or intramolecular addition reactions, for example, with alkenes, to form new carbon-carbon bonds.

Oxidative and Reductive Manipulations of the Bromomethyl Group

Beyond the radical reduction mentioned above, the bromomethyl group can be subjected to other oxidative and reductive processes.

Oxidation: The bromomethyl group can be oxidized to the corresponding aldehyde, (S)-2-phenyl-1,3-dioxane-4-carbaldehyde. This transformation is commonly achieved through methods suitable for primary alkyl halides, such as the Kornblum oxidation, which involves displacement of the bromide with dimethyl sulfoxide (DMSO) followed by elimination induced by a mild base.

Reduction: As previously noted, the most common reduction pathway is the replacement of the bromine atom with a hydrogen atom via a radical-mediated process. This effectively converts the bromomethyl substituent into a methyl group.

Transformations of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions but is susceptible to cleavage and modification under acidic conditions. thieme-connect.de

Ring-Opening Reactions of the 1,3-Dioxane Core

The acetal linkage is the key reactive site within the dioxane ring. Its cleavage unmasks the constituent 1,3-diol and benzaldehyde (B42025), or derivatives thereof, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H(_2)SO(_4)) leads to the complete hydrolysis of the acetal. lookchem.comsemanticscholar.org This reaction proceeds via protonation of one of the dioxane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water molecules leads to the release of benzaldehyde and the chiral (S)-4-bromobutane-1,3-diol. This reaction is fundamental for deprotection strategies where the dioxane moiety serves to protect a 1,3-diol.

Reductive Ring Opening: The 2-phenyl-1,3-dioxane (B8809928) system can be regioselectively opened under reductive conditions using Lewis acids and hydride reagents. researchgate.net Reagents such as diisobutylaluminium hydride (DIBAL-H) or sodium cyanoborohydride (NaBH(_3)CN) in the presence of a Lewis acid can open the ring to yield a mono-protected 1,3-diol. For instance, reductive cleavage can yield either (S)-4-bromo-3-(benzyloxy)butan-1-ol or (S)-2-bromo-1-(benzyloxymethyl)ethanol, with the regioselectivity depending on the specific reagents and reaction conditions employed.

Table 2: Ring-Opening Reactions of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

Reaction Type Reagents Major Products
Hydrolysis H₃O⁺ (aq. acid) Benzaldehyde and (S)-4-bromobutane-1,3-diol

Transacetalization Reactions of the 2-Phenyl-1,3-dioxane Unit

Under acidic catalysis, the 2-phenyl-1,3-dioxane unit can undergo an equilibrium-driven exchange with other aldehydes or ketones. nih.gov This process, known as transacetalization, involves the acid-catalyzed cleavage of the existing acetal and subsequent reaction with a new carbonyl compound present in the reaction mixture. thieme-connect.de

For example, treating this compound with a large excess of acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) will shift the equilibrium to favor the formation of the corresponding acetonide, (S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxane, and benzaldehyde. Careful control over the reaction conditions, particularly the acid concentration, is necessary to favor transacetalization over complete hydrolytic cleavage of the dioxane ring. nih.gov

Annelation and Cycloaddition Reactions Involving Dioxane Derivatives

While specific documented instances of annelation and cycloaddition reactions featuring this compound are limited, the established reactivity of similar 1,3-dioxane structures provides a strong predictive framework for its synthetic potential.

Annelation Reactions

Annelation, the construction of a new ring onto an existing molecular framework, is a highly plausible transformation for this compound. The electrophilic character of the bromomethyl group makes it an excellent site for intramolecular or intermolecular nucleophilic attack, initiating ring-forming sequences.

A pertinent example is the stereoselective α,α'-annelation of 1,3-dioxan-5-ones. In these reactions, enamines derived from the dioxane precursors react with electrophiles like methyl α-(bromomethyl)acrylate to yield bridged 2,4-dioxabicyclo[3.3.1]nonane systems with exceptional stereocontrol. The stereochemical outcome of these reactions is dictated by the adoption of a boat-like conformation in the transition state of the 1,3-dioxane ring, which minimizes steric interactions and allows for effective stereoelectronic control. Subsequent kinetic protonation then sets the final stereochemistry of the newly formed ring.

Based on these precedents, it is anticipated that this compound can participate in annelation reactions with appropriate nucleophiles, with the existing stereocenter at the C4 position directing the stereochemical course of the ring formation to yield specific diastereomers.

Reactant 1Reactant 2Product TypeKey Feature
Enamine of 1,3-dioxan-5-oneMethyl α-(bromomethyl)acrylateBridged 2,4-dioxabicyclo[3.3.1]nonaneHigh Stereocontrol

Cycloaddition Reactions

The 1,3-dioxane framework can also be involved in cycloaddition reactions, which are fundamental in the synthesis of cyclic compounds. For example, 2,3-dimethylene-1,4-dioxane, which can be generated in situ, readily participates in [4+2] cycloaddition reactions with various dienophiles to form functionalized cyclohexene derivatives. wikipedia.org This underscores the potential of suitably modified dioxane derivatives to act as dienes in Diels-Alder reactions. wikipedia.orgyoutube.comkhanacademy.org

Although this compound is not intrinsically set up for such reactions, it can be chemically altered to introduce the necessary reactive functionalities. A more probable role for the dioxane moiety is to act as a chiral auxiliary, controlling the stereoselectivity of cycloaddition reactions occurring on a side chain attached to the ring.

Mechanistic Investigations into the Reactivity of this compound

The chemical behavior of this compound is primarily governed by the reactivity of the C-Br bond, with the 1,3-dioxane ring playing a critical role in stereocontrol and potential mechanistic participation.

The principal reaction pathway for the bromomethyl group is nucleophilic substitution. nih.govmasterorganicchemistry.comresearchgate.netyoutube.com Given that it is a primary bromide, the S\textsubscript{N}2 mechanism is the most likely pathway. This involves a backside attack by a nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

A significant mechanistic feature to consider is the potential for neighboring group participation (NGP) from the oxygen atoms of the 1,3-dioxane ring. wpmucdn.comnih.govacs.orgresearchgate.netwikipedia.org In this scenario, a lone pair of electrons from one of the dioxane oxygens can act as an internal nucleophile, displacing the bromide to form a tricyclic oxonium ion intermediate. An external nucleophile would then attack this intermediate to yield the final product. NGP can enhance the reaction rate and often leads to retention of stereochemistry at the reaction center.

Computational studies on related 5-substituted-5-nitro-1,3-dioxanes have shown that substituents on the dioxane ring can significantly influence its stability and decomposition pathways. scispace.com These theoretical investigations, using methods like Density Functional Theory (DFT), provide valuable insights into the electronic environment of the dioxane ring and how it can affect the reactivity of adjacent functional groups. scispace.com While these studies focused on thermal decomposition, the principles of electronic influence are also applicable to nucleophilic substitution reactions.

Strategic Utility of 4s 4 Bromomethyl 2 Phenyl 1,3 Dioxane in Complex Molecule Synthesis

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane as a Chiral Building Block in Asymmetric Synthesis

This compound is a chiral cyclic acetal (B89532) that serves as a valuable precursor in asymmetric synthesis. Its utility stems from the presence of a stereogenic center at the C4 position of the 1,3-dioxane (B1201747) ring, which is derived from a chiral 1,3-diol. The phenyl group at the C2 position provides conformational stability to the six-membered ring, often favoring a chair conformation with the larger substituents in equatorial positions to minimize steric interactions. This defined stereochemistry is crucial for inducing chirality in subsequent chemical transformations.

The bromomethyl group at the C4 position is a key reactive handle. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. This reactivity, coupled with the inherent chirality of the molecule, makes this compound an effective electrophile in stereoselective alkylation reactions. By reacting it with various nucleophiles, chemists can forge new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol, transferring the chiral information from the dioxane backbone to the newly formed molecule.

The general strategy involves the use of the 1,3-dioxane moiety as a temporary protecting group for a 1,3-diol, while the bromomethyl group participates in key bond-forming events. After the desired stereoselective transformation, the acetal can be readily cleaved under acidic conditions to reveal the 1,3-diol functionality in the product. This approach allows for the synthesis of enantiomerically enriched compounds that might be challenging to prepare using other methods.

Enantioselective Synthesis of Advanced Intermediates Utilizing this compound

The application of this compound extends to the enantioselective synthesis of a variety of advanced intermediates that are themselves valuable building blocks for more complex targets.

Chiral 1,3-diols are fundamental structural motifs found in a vast array of natural products, including polyketides, macrolides, and ionophore antibiotics. The stereocontrolled synthesis of these diols is a significant challenge in organic chemistry. This compound provides an elegant solution to this challenge.

The synthesis of chiral 1,3-diols using this building block typically involves a nucleophilic substitution reaction at the bromomethyl group. For instance, reaction with a suitable carbon nucleophile, such as an organocuprate or a Grignard reagent, can extend the carbon chain. Subsequent deprotection of the dioxane ring under acidic conditions unmasks the 1,3-diol. The stereochemistry of the newly formed alcohol at the C1 position is influenced by the existing stereocenter at the C3 position, which was originally the C4 of the dioxane.

Polyketides are a large and structurally diverse class of natural products characterized by repeating 1,3-dioxygenated patterns. The iterative synthesis of polyketide fragments often relies on the use of chiral building blocks that can be coupled together in a stereocontrolled manner. This compound can serve as a precursor to C3-chiral synthons for polyketide synthesis. By manipulating the bromomethyl group, it is possible to introduce the necessary functionality for subsequent chain elongation steps, such as those involving aldol (B89426) reactions or other carbon-carbon bond-forming strategies.

Starting MaterialReagentIntermediateProduct
This compoundR₂CuLi(4S)-4-Alkyl-2-phenyl-1,3-dioxaneChiral 1,3-diol
This compoundNaCN(4S)-4-Cyanomethyl-2-phenyl-1,3-dioxaneChiral β-hydroxy acid precursor

The synthesis of complex natural products is often approached in a convergent manner, where different fragments of the molecule are synthesized independently and then coupled together in the later stages. This compound is a valuable tool for the preparation of such chiral fragments.

Its ability to introduce a stereocenter with a protected 1,3-diol makes it suitable for the synthesis of fragments containing this common structural motif. For example, in the synthesis of a portion of a macrolide antibiotic, the dioxane could be used to establish a key stereocenter. The bromomethyl group would allow for its attachment to another part of the molecule or for further functionalization. The protected diol ensures that this functionality remains intact until it is needed in a later step of the synthesis. The phenyl group of the acetal can also play a role in directing the stereochemical outcome of reactions on adjacent centers through steric hindrance.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the strategic principles of its application are well-founded in the principles of asymmetric synthesis.

Development of Synthetic Routes to Chiral Analogs and Derivatives of this compound

The versatility of this compound has prompted interest in the development of synthetic routes to its chiral analogs and derivatives. This includes the synthesis of its enantiomer, (4R)-4-Bromomethyl-2-phenyl-1,3-dioxane, as well as derivatives with different substituents on the dioxane ring.

The synthesis of the enantiomeric (4R) form can be achieved by starting from the corresponding (R)-1,3-diol precursor. The availability of both enantiomers of the building block is highly advantageous as it allows for the synthesis of either enantiomer of the target molecule, a critical aspect in pharmaceutical development where often only one enantiomer exhibits the desired biological activity.

Furthermore, the development of routes to analogs with different protecting groups at the C2 position (other than phenyl) or with different halogens in the side chain (e.g., iodomethyl) can expand the synthetic utility of this class of chiral building blocks. For instance, an acetal with a more acid-labile protecting group could allow for deprotection under milder conditions, which would be beneficial for sensitive substrates. An iodomethyl derivative would be more reactive in nucleophilic substitution reactions, offering an alternative for less reactive nucleophiles.

The synthesis of these analogs generally follows the same principles: acetal formation from a chiral 1,3-diol and a suitable aldehyde or ketone, followed by functional group manipulation of the side chain. The key is the availability of the enantiomerically pure diol starting materials.

Chiral Diol PrecursorAldehyde/KetoneResulting Chiral Dioxane
(S)-3-Bromo-1,2-propanediolBenzaldehyde (B42025)This compound
(R)-3-Bromo-1,2-propanediolBenzaldehyde(4R)-4-Bromomethyl-2-phenyl-1,3-dioxane
(S)-3-Iodo-1,2-propanediolBenzaldehyde(4S)-4-Iodomethyl-2-phenyl-1,3-dioxane
(S)-3-Bromo-1,2-propanediolAcetone(4S)-4-Bromomethyl-2,2-dimethyl-1,3-dioxane

Advanced Analytical and Computational Methodologies in 4s 4 Bromomethyl 2 Phenyl 1,3 Dioxane Research

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The definitive structural confirmation of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is accomplished through the synergistic use of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms within the molecule. However, for an unambiguous assignment of all atoms and to confirm the connectivity and spatial relationships, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. These methods allow for the precise mapping of the dioxane ring structure, the verification of the phenyl group's attachment at the C2 position, and the confirmation of the bromomethyl group's location at the C4 position.

High-Resolution Mass Spectrometry (HRMS) complements NMR data by providing an extremely accurate measurement of the molecule's mass-to-charge ratio. This technique can determine the elemental composition of the compound with high precision, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₁H₁₃BrO₂), HRMS would verify the presence of bromine by its characteristic isotopic pattern and confirm the molecular formula by matching the experimentally observed mass to the theoretically calculated mass. beilstein-journals.org

TechniqueInformation ObtainedExpected Data for this compound¹H NMRProvides information on the chemical environment and number of different types of protons.Signals corresponding to aromatic protons (phenyl group), the benzylic proton (at C2), dioxane ring protons (at C4, C5, C6), and bromomethyl protons.¹³C NMRIdentifies the number of non-equivalent carbon atoms.Signals for aromatic carbons, the acetal (B89532) carbon (C2), dioxane ring carbons (C4, C5, C6), and the bromomethyl carbon.2D NMR (COSY, HSQC)Establishes connectivity between protons and between protons and carbons.Cross-peaks confirming the coupling between adjacent protons on the dioxane ring and the correlation of each proton to its attached carbon.HRMSDetermines the exact mass and elemental formula.Calculated mass for [M+H]⁺ (C₁₁H₁₄BrO₂⁺) would closely match the experimentally found value, confirming the molecular formula. beilstein-journals.org

Chromatographic Methods for the Determination of Enantiomeric Excess (e.g., Chiral HPLC)

Since this compound is a chiral molecule, quantifying its enantiomeric purity is critical. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. The most widely used and reliable method for determining the ee of such compounds is chiral High-Performance Liquid Chromatography (HPLC). beilstein-journals.org

Chiral HPLC utilizes a stationary phase that is itself chiral. These stationary phases, often based on derivatives of cellulose (B213188) or amylose, create a chiral environment where the two enantiomers of the analyte can interact differently. researchgate.net This differential interaction leads to a difference in retention time for the (4S) and (4R) enantiomers, allowing for their separation and quantification.

The separation is typically achieved using a normal-phase mobile phase, commonly a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol). beilstein-journals.orgresearchgate.net By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. The development of such analytical methods is crucial for monitoring the stereoselectivity of synthetic routes leading to this compound.

ParameterDescriptionExample ConditionTechniqueChromatographic method for separating enantiomers.Chiral High-Performance Liquid Chromatography (HPLC)Stationary PhaseThe chiral column that enables separation.Cellulose or amylose-based chiral stationary phase (e.g., Chiralcel® OJ).Mobile PhaseThe solvent system that carries the analyte through the column.Hexane/Ethanol mixture (e.g., 90:10 v/v). beilstein-journals.orgDetectionMethod for visualizing the separated compounds.UV detector at a specific wavelength (e.g., 254 nm). beilstein-journals.orgResultSeparated peaks for each enantiomer with distinct retention times (τ).τ_major for the major enantiomer, τ_minor for the minor enantiomer. beilstein-journals.org

Computational Chemistry Approaches for Mechanistic Insights and Conformational Analysis (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the structural and energetic properties of molecules like this compound that are often difficult to probe experimentally. DFT studies are used to perform conformational analysis and investigate reaction mechanisms at the molecular level.

For 1,3-dioxane (B1201747) systems, conformational analysis is crucial as the ring can exist in several forms, such as chair, boat, and twist-boat conformations. researchgate.net Computational modeling can determine the relative energies of these conformers and identify the most stable, lowest-energy structure. Studies on related substituted 2-phenyl-1,3-dioxanes have shown that the molecule predominantly adopts a chair conformation. journal-vniispk.ru In this preferred conformation, bulky substituents tend to occupy the equatorial position to minimize steric strain. Therefore, for this compound, DFT calculations would be expected to confirm that the phenyl group at C2 and the bromomethyl group at C4 both favor equatorial orientations in the most stable chair form. journal-vniispk.ru

These computational approaches can also calculate thermodynamic properties such as conformational energies, enthalpies, and free energies, providing a quantitative measure of the stability differences between various conformations. researchgate.netjournal-vniispk.ru This information is vital for understanding the molecule's reactivity and its interactions in a biological or chemical system.

Computational MethodFocus of AnalysisKey Findings for Substituted 1,3-DioxanesDensity Functional Theory (DFT)Conformational AnalysisThe chair conformation is significantly more stable than twist-boat or boat forms. researchgate.netjournal-vniispk.ruDFTSubstituent OrientationBulky groups, such as the phenyl group at the C2 position, strongly prefer the equatorial orientation to minimize steric hindrance. journal-vniispk.ruDFTEnergy CalculationsProvides quantitative data on the free energy differences (ΔG) between conformers, confirming the energetic preference for the equatorial-substituted chair form. journal-vniispk.ru

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane, and how is stereochemical purity ensured?

  • Methodological Answer : The compound can be synthesized via Grignard reactions followed by bromination. Stereochemical integrity is maintained using chiral auxiliaries or catalysts, with rigorous purification via column chromatography. Structural confirmation is achieved through 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS), comparing experimental data with computational predictions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H^1 \text{H} and 13C^{13} \text{C} NMR for identifying functional groups and stereochemistry.
  • HRMS for molecular weight validation.
  • Infrared (IR) spectroscopy to confirm carbonyl or ether linkages.
  • Cross-referencing with simulated spectra ensures accuracy .

Q. What experimental precautions are necessary to stabilize this compound during storage?

  • Methodological Answer : Store under inert gas (e.g., argon) at low temperatures (−20°C) in amber vials to prevent photodegradation. Regular purity checks via HPLC or TLC are recommended to detect decomposition .

Advanced Research Questions

Q. How can conflicting stereochemical assignments for this compound be resolved using crystallographic and spectroscopic data?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction with Flack’s xx parameter to determine absolute configuration, which avoids false chirality signals common in centrosymmetric structures .
  • Validate with NMR coupling constants (e.g., JJ-values for vicinal protons) and computational modeling (DFT) .

Q. What role does the bromomethyl group play in the reactivity of this compound during nucleophilic substitutions?

  • Methodological Answer :

  • The bromine atom acts as a leaving group, facilitating SN2 reactions. Steric hindrance from the dioxane ring impacts reaction rates.
  • Kinetic studies under varying solvents (polar aprotic vs. protic) and temperatures can elucidate mechanistic pathways .

Q. Can this compound serve as a chiral template for macrocycle synthesis? What design strategies are critical?

  • Methodological Answer :

  • Yes, its rigid dioxane scaffold enables incorporation into dispiro-macrocycles.
  • Template-assisted cyclization (e.g., metal coordination) controls ring size.
  • Characterize via X-ray crystallography and dynamic NMR to assess conformational stability .

Q. How do electronic and steric effects of substituents on the dioxane ring influence the compound’s utility in asymmetric catalysis?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., bromine) enhance electrophilicity, while bulky substituents (e.g., phenyl) modulate steric accessibility.
  • Ligand-activity relationships can be probed using kinetic resolution experiments and enantiomeric excess (ee) measurements via chiral HPLC .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Replicate procedures with controlled variables (e.g., reagent purity, moisture levels).
  • Use statistical tools (e.g., ANOVA) to identify outliers.
  • Cross-validate with alternative characterization methods (e.g., HRMS vs. elemental analysis) .

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